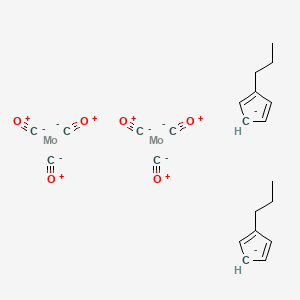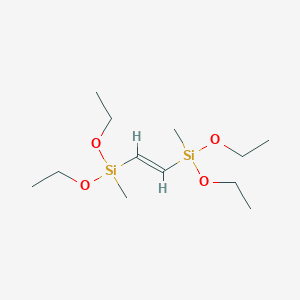
(Propylcyclopentadienyl)molybdenum tricarbonyl dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Propylcyclopentadienyl)molybdenum tricarbonyl dimer, also known as Mo(η^5-C5H4CH2CH2)(CO)3, is a transition metal complex that has been widely studied for its potential applications in various fields of chemistry. This compound is known for its unique structure, which consists of a molybdenum atom coordinated to three carbonyl ligands and a propylcyclopentadienyl ligand.
Mecanismo De Acción
The mechanism of action of (Propylcyclopentadienyl)molybdenum tricarbonyl dimer is not fully understood, but it is believed to involve the transfer of carbonyl ligands to substrates during catalytic reactions. This transfer is thought to occur through a mechanism known as migratory insertion, in which the carbonyl ligand inserts itself into a carbon-hydrogen bond in the substrate. This results in the formation of a new carbon-carbonyl bond and the release of a molecule of hydrogen.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound is relatively non-toxic and does not have any significant effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (Propylcyclopentadienyl)molybdenum tricarbonyl dimer in lab experiments is its high catalytic activity. This compound has been shown to be an effective catalyst for various organic reactions, which makes it a useful tool for synthetic chemists. However, one limitation of using this compound is its high cost. This compound is a relatively expensive compound, which can limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on (Propylcyclopentadienyl)molybdenum tricarbonyl dimer. One area of research involves the development of new catalytic applications for this compound. For example, researchers could explore its potential use in the synthesis of novel pharmaceuticals or other fine chemicals. Another area of research involves the development of new synthetic methods for the preparation of this compound. This could involve the use of alternative reducing agents or the development of new reaction conditions that improve the yield of the dimeric complex.
Métodos De Síntesis
The synthesis of (Propylcyclopentadienyl)molybdenum tricarbonyl dimer can be achieved through several methods. One common method involves the reaction of (Propylcyclopentadienyl)molybdenum tricarbonyl hydride with a reducing agent such as lithium aluminum hydride. Another method involves the reaction of (Propylcyclopentadienyl)molybdenum tricarbonyl chloride with a reducing agent such as sodium borohydride. Both methods result in the formation of the dimeric complex.
Aplicaciones Científicas De Investigación
(Propylcyclopentadienyl)molybdenum tricarbonyl dimer has been studied for its potential applications in various fields of chemistry. One area of research involves the use of this compound as a catalyst for various organic reactions. For example, this compound has been shown to catalyze the hydroformylation of alkenes, which is a useful reaction for the production of aldehydes. Additionally, this compound has been studied for its potential use in the synthesis of pharmaceuticals and other fine chemicals.
Propiedades
IUPAC Name |
carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11.6CO.2Mo/c2*1-2-5-8-6-3-4-7-8;6*1-2;;/h2*3-4,6-7H,2,5H2,1H3;;;;;;;;/q2*-1;;;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOZOOSWHLLHBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C[CH-]C=C1.CCCC1=C[CH-]C=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo].[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Mo2O6-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746533 |
Source


|
| Record name | carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105046-05-7 |
Source


|
| Record name | carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino] acetate](/img/structure/B1167250.png)